Iotrizoic Acid: Fundamental Chemical Properties, Structural Rationalization, and Formulation Protocols
Iotrizoic Acid: Fundamental Chemical Properties, Structural Rationalization, and Formulation Protocols
Executive Summary
In the landscape of diagnostic imaging, the molecular design of radiocontrast media dictates both their efficacy in X-ray attenuation and their physiological tolerability. Iotrizoic acid is a specialized, heavily functionalized iodinated organic compound historically investigated and utilized as an X-ray contrast agent, particularly in cholecystography and hepatic imaging. As an acylated amino acid derivative, it represents a critical evolutionary step in contrast media design, balancing high radiopacity with engineered hydrophilicity to direct its pharmacokinetic clearance pathway.
This whitepaper provides an in-depth technical analysis of iotrizoic acid, detailing its fundamental chemical properties, the causality behind its structural design, and self-validating protocols for its formulation and analytical testing.
Chemical Identity and Structural Rationalization
To understand the behavior of iotrizoic acid in a biological system, we must first deconstruct its molecular architecture. The compound is defined by three distinct functional domains, each engineered to solve a specific challenge in contrast media pharmacology.
Fundamental Chemical Properties
| Property | Value |
| IUPAC Name | 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid |
| CAS Registry Number | 16024-67-2 |
| FDA UNII | 3184855T90 |
| Molecular Formula | C18H24I3NO8 |
| Molecular Weight | 763.1 g/mol |
| Melting Point | 75–78 °C |
| Primary Application | Iodinated X-ray contrast agent (Cholecystography / Liver Imaging) |
Data summarized from [1] and the[2].
Causality of Molecular Domains
-
The Triiodinated Benzene Core: The foundation of the molecule features three iodine atoms substituted at positions 2, 4, and 6 of the benzoic acid ring[1]. Iodine’s K-edge (33.2 keV) perfectly overlaps with the energy spectrum of diagnostic X-ray beams, providing the high electron density required for optimal photon attenuation.
-
The Pentaoxahexadecanoyl Moiety: Attached via an amide linkage at position 3, this long polyether (PEG-like) chain (COCCOCCOCCOCCOC) is the defining innovation of iotrizoic acid[1]. In drug development, this acts as a "built-in PEGylation." It dramatically increases the hydration radius of the molecule, shielding the highly lipophilic triiodobenzene core. This reduces off-target plasma protein binding, mitigates chemotoxicity, and significantly lowers the osmolality of the formulated solution compared to older, purely ionic monomers.
-
The Carboxylic Acid Group: Located at position 1, the carboxylate group ensures that the molecule can be converted into a highly soluble salt (e.g., sodium or meglumine) at physiological pH[2]. Furthermore, the presence of this ionizable group, balanced against the lipophilic core, is the primary driver for its hepatobiliary clearance.
Pharmacokinetics and Hepatobiliary Targeting
Unlike strictly renally cleared contrast agents (such as iohexol), iotrizoic acid was specifically developed with amphiphilic properties suitable for liver imaging and cholecystography.
The structural balance allows the molecule to be actively transported into hepatocytes via Organic Anion Transporting Polypeptides (OATPs). Once inside the liver, it avoids significant phase II metabolism due to steric hindrance from the triiodinated ring and is actively effluxed into the bile via Multidrug Resistance-associated Protein 2 (MRP2). This mechanism concentrates the radiopaque iodine in the gallbladder and biliary tree, providing the necessary diagnostic window for X-ray visualization.
Fig 1: Hepatobiliary clearance pathway of Iotrizoic acid for cholecystography.
Formulation Methodology and Analytical Validation
As an application scientist, it is critical to recognize that the formulation of iodinated contrast agents is a delicate balance between iodine concentration (radiopacity) and physiological tolerance (osmolality and viscosity). The following step-by-step protocol outlines a self-validating workflow for the preparation and lyophilization of an iotrizoic acid formulation, leveraging principles from advanced pharmaceutical processing[3].
Step-by-Step Formulation Protocol
Step 1: Aqueous Solubilization & Salt Formation
-
Action: Suspend Iotrizoic acid API in Water for Injection (WFI) at 20 °C.
-
Action: Slowly titrate the suspension with N-methylglucamine (meglumine) under continuous mechanical agitation until the solution clarifies and the pH stabilizes between 7.0 and 7.5.
-
Causality: The free acid form of iotrizoic acid has limited aqueous solubility. Converting it to the meglumine salt ionizes the carboxylate group, enabling the preparation of the high-concentration solutions (e.g., >250 mg I/mL) necessary for sufficient X-ray attenuation without spontaneous precipitation.
Step 2: Sterile Filtration
-
Action: Pass the neutralized, clear solution through a 0.22 µm polyethersulfone (PES) sterilizing-grade membrane.
-
Causality: PES membranes are strictly selected for their exceptionally low non-specific binding and high flow rates. This ensures that the highly viscous contrast media can be filtered efficiently without membrane fouling or loss of the PEGylated API.
Step 3: Lyophilization (For Extended Stability)
-
Action: Fill the sterile filtrate into Type I borosilicate glass vials. Freeze the product at -40 °C. Conduct primary drying at -10 °C under a 100 mTorr vacuum, followed by secondary drying at 20 °C to remove residual moisture[3].
-
Causality: While contrast agents are often formulated as ready-to-use liquids, lyophilization of water-soluble pharmaceutically active organic compounds prevents long-term hydrolytic cleavage of the amide bond, ensuring a prolonged shelf-life and stability of the polyether chain[3].
Step 4: Quality Control & Osmolality Testing
-
Action: Reconstitute the lyophilized cake with WFI and measure the osmolality via freezing point depression.
-
Causality: Hyperosmolality causes fluid shifts, endothelial damage, and injection-site pain. Validating that the polyether chain successfully maintains the osmolality within physiological tolerance is a mandatory, self-validating release criterion.
Fig 2: Step-by-step formulation and lyophilization workflow for Iotrizoic acid.
